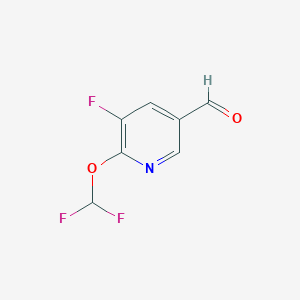

2-Difluoromethoxy-3-fluoro-5-formylpyridine

Description

Properties

IUPAC Name |

6-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAZJPCHRRRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves several steps, typically starting with the fluorination of pyridine derivativesThe reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride or hydrogen fluoride-pyridine complex .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-difluoromethoxy-3-fluoro-5-carboxypyridine, while reduction yields 2-difluoromethoxy-3-fluoro-5-hydroxymethylpyridine .

Scientific Research Applications

2-Difluoromethoxy-3-fluoro-5-formylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its fluorinated structure may enhance its metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Electronic Effects

- The difluoromethoxy group in the target compound (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃) or methylthio (-SCH₃) groups, which may enhance resistance to oxidative degradation compared to 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine .

- Trifluoromethyl (-CF₃) in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate provides stronger electron-withdrawing effects than formyl (-CHO), favoring electrophilic substitution reactions .

Bioactivity and Reactivity

- The formyl group in the target compound offers versatility in synthesizing Schiff bases or hydrazones, a feature absent in 2-fluoro-5-(methylthio)pyridine or 5-(3-fluorophenyl)-2-methylpyridine .

- Hydroxyl groups (e.g., in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) improve solubility but may reduce stability under acidic conditions compared to the difluoromethoxy group .

Structural Analogues in Drug Design

- Aryl-substituted pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) are prioritized in kinase inhibitor development due to enhanced target engagement via π-π interactions .

Biological Activity

Overview

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula . This compound has garnered attention in scientific research due to its potential biological activities, particularly its interactions with various enzymes and receptors that may lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its binding affinity through strong hydrogen bonds and dipole interactions, which can modulate the activity of enzymes and receptors involved in various biological processes.

Synthesis and Reactivity

The compound can be synthesized through several methods, including fluorination of pyridine derivatives. Key reactions include oxidation of the formyl group to a carboxylic acid or reduction to an alcohol. These transformations allow for further exploration of its reactivity and potential biological applications.

Biological Applications

-

Pharmaceutical Development :

- Research indicates that this compound may serve as a lead compound for developing new pharmaceuticals due to its unique structure, which could enhance metabolic stability and bioavailability. Ongoing studies are investigating its efficacy against various diseases, particularly in oncology and infectious diseases.

-

Agrochemical Potential :

- The compound is also being explored for its potential use in agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets in pests suggests it could be effective in agricultural applications.

Table 1: Summary of Biological Activities

Comparative Analysis

When compared to similar compounds, such as 2-Fluoro-5-formylpyridine and 3,5-Difluoropyridine, this compound exhibits distinct chemical and biological properties due to its specific substitution pattern. This uniqueness may contribute to its enhanced reactivity and potential therapeutic effects.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Potential Applications |

|---|---|---|

| This compound | Strong binding affinity; versatile reactivity | Pharmaceuticals, agrochemicals |

| 2-Fluoro-5-formylpyridine | Lacks difluoromethoxy group; different reactivity | Limited applications |

| 3,5-Difluoropyridine | Similar structure but different substitution pattern | Various chemical syntheses |

Q & A

Basic: What are the recommended synthetic routes for 2-difluoromethoxy-3-fluoro-5-formylpyridine, and how is structural confirmation achieved?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1: Introduction of fluorine and difluoromethoxy groups via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., using KF/18-crown-6 in DMF at 100°C) .

- Step 2: Formylation at the 5-position using Vilsmeier-Haack conditions (POCl3/DMF) .

- Structural Confirmation: X-ray crystallography is critical for unambiguous confirmation. For example, related fluorinated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) were characterized by single-crystal XRD, revealing bond lengths and angles consistent with electronic effects of substituents .

Basic: What spectroscopic techniques are essential for characterizing substituent effects in this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirms formyl group presence via C=O stretch (~1680 cm) .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying substituent positions .

Advanced: How can researchers assess the biological activity of this compound, particularly enzyme inhibition?

Methodological Answer:

- Enzyme Assays: Use CYP1B1 inhibition as a model (e.g., ethoxyresorufin-O-deethylase (EROD) assay).

- Protocol: Incubate with recombinant CYP1B1 and measure residual activity via fluorescence. Compare IC values with known inhibitors (e.g., α-naphthoflavone, IC = 0.083 µM) .

- Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, noting correlations between formyl group reactivity and apoptosis induction .

Advanced: How do substituent positions influence structure-activity relationships (SAR) in related pyridine derivatives?

Methodological Answer:

SAR studies highlight:

-

Positional Effects: Pyridine derivatives with electron-withdrawing groups (e.g., -CF, -F) at C2/C5 show enhanced bioactivity. For example, 2-(pyridin-3-yl)estradiol (CYP1B1 IC = 0.011 µM) outperforms C3/C4 analogs due to steric and electronic compatibility .

-

Key Data Table:

Substituent Position Biological Activity (CYP1B1 IC, µM) Reference C2 (pyridinyl) 0.011 C3 (pyridinyl) 0.12 C4 (pyridinyl) 0.15

Advanced: What methodologies resolve contradictions between computational predictions and experimental data for pyridine derivatives?

Methodological Answer:

- Validation Workflow:

- DFT Modeling: Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Experimental Cross-Check: Compare predicted dipole moments with crystallographic data (e.g., bond lengths in XRD structures) .

- Statistical Analysis: Use linear regression to correlate computed binding energies (e.g., CYP1B1 docking scores) with experimental IC values .

Advanced: How do solvent and substituent effects impact UV/Vis absorption spectra in fluorinated pyridines?

Methodological Answer:

-

Solvent Polarity: Polar solvents (e.g., DMSO) induce red shifts in π→π* transitions due to stabilization of excited states.

-

Substituent Effects: Electron-withdrawing groups (e.g., -CFO-) increase molar absorptivity (ε) by enhancing conjugation.

Solvent λ (nm) ε (L·mol·cm) Reference Hexane 260 4500 Acetonitrile 275 6200

Advanced: What strategies address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Metabolic Stability Testing:

- Structural Optimization: Introduce steric hindrance (e.g., methyl groups) to block metabolic degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.